3-(2-Fluoro-3-methylphenoxy)azetidine
Overview
Description
3-(2-Fluoro-3-methylphenoxy)azetidine is a chemical compound with the molecular formula C10H12FNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and methyl groups on the phenoxy ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methylphenoxy)azetidine typically involves the reaction of 2-fluoro-3-methylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-methylphenoxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the azetidine ring or the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
3-(2-Fluoro-3-methylphenoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methylphenoxy)azetidine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenoxy ring can enhance its binding affinity to certain enzymes or receptors. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that are crucial for its biological activity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-2-methylphenoxy)azetidine
- 3-(3-Fluoro-2-methylphenoxy)azetidine
- 3-(2-Fluoro-4-methylphenoxy)azetidine
Uniqueness
3-(2-Fluoro-3-methylphenoxy)azetidine is unique due to the specific positioning of the fluoro and methyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the fluoro group can significantly influence the compound’s reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
3-(2-fluoro-3-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-3-2-4-9(10(7)11)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGURMWLCBBDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CNC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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